Succinylsulfathiazole monohydrate

Description

Historical Context and Early Contributions to Medicinal Chemistry

The story of succinylsulfathiazole (B1662138) is deeply rooted in the era of sulfonamide discovery, which marked a turning point in the fight against bacterial infections. In the early 1940s, researchers sought to develop sulfonamides that could act locally in the gastrointestinal tract with minimal systemic absorption, thereby reducing the risk of toxicity associated with earlier sulfa drugs.

A pivotal contribution came from the work of E.J. Poth and his colleagues. Their research in the early 1940s focused on developing intestinal antiseptics to improve the safety of gastrointestinal surgery. nih.gov The prevailing challenge was to find an agent that could effectively suppress the growth of coliform bacteria within the gut without being significantly absorbed into the bloodstream.

Succinylsulfathiazole emerged as a prime candidate from this research. The rationale behind its design was a classic example of prodrug strategy. The succinyl group renders the molecule poorly soluble in the upper gastrointestinal tract, leading to high concentrations in the lower intestine. nih.gov Within the colon, bacterial enzymes hydrolyze the succinyl group, releasing the active antibacterial agent, sulfathiazole (B1682510), directly at the site of action. nih.gov This targeted delivery was a significant advancement in medicinal chemistry, demonstrating a sophisticated approach to drug design that maximized local efficacy while minimizing systemic side effects. This concept of a "poorly absorbed sulfonamide" was a key innovation, offering a safer alternative for intestinal antisepsis compared to its more readily absorbed predecessors.

Evolution of Research Perspectives on Succinylsulfathiazole Monohydrate

The research perspective on succinylsulfathiazole has undergone a significant evolution. Initially valued for its clinical application in intestinal antisepsis, its use in this capacity has largely been superseded by newer antibiotics. However, its unique property of altering the gut microbiome and, consequently, the host's access to bacterially synthesized nutrients, opened up new avenues for its use in academic research.

For many years, succinylsulfathiazole became a standard tool in nutritional science, particularly in studies investigating folate deficiency. By suppressing folate-producing bacteria in the gut, researchers could induce a state of folate deficiency in animal models, allowing for detailed investigations into the physiological roles of this essential vitamin.

More recently, research has uncovered a new layer of complexity in the biological effects of succinylsulfathiazole, suggesting that its impact extends beyond simple folate depletion. Studies have revealed that succinylsulfathiazole can modulate critical cellular signaling pathways. For instance, research has shown that it can affect the mTOR (mechanistic target of rapamycin) signaling pathway in the liver of mice, independent of its effects on folate levels. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its modulation by succinylsulfathiazole has significant implications for studies that use this compound, as it may introduce confounding variables. This discovery has shifted the perspective on succinylsulfathiazole from a specific tool for inducing folate deficiency to a compound with broader and more complex biological activities that warrant further investigation.

Physicochemical Properties of Succinylsulfathiazole and its Monohydrate

| Property | Value (Succinylsulfathiazole) | Value (this compound) |

| Molecular Formula | C13H13N3O5S2 | C13H15N3O6S2 |

| Molecular Weight | 355.39 g/mol | 373.4 g/mol |

| Appearance | White to off-white powder | Crystalline solid |

| Solubility in Water | Very slightly soluble | Data not widely available |

| Solubility in 1 M NaOH | 50 mg/mL | Data not widely available |

| Experimental Solubility (pH 7.4) | 51.4 µg/mL nih.gov | Data not widely available |

Crystallographic Data of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 16.190 Å |

| b | 5.1460 Å |

| c | 19.449 Å |

| β | 94.028° |

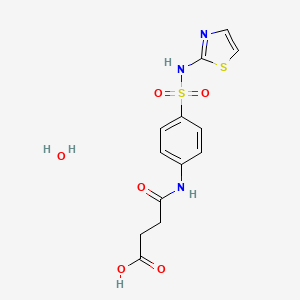

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5S2.H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIZYTCUSHTEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976489 | |

| Record name | 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6101-17-3 | |

| Record name | Succinylsulfathiazole monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCCINYLSULFATHIAZOLE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM7K18OJZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes of Succinylsulfathiazole (B1662138)

The synthesis of succinylsulfathiazole primarily involves the acylation of sulfathiazole (B1682510). This process has been approached through various methods over the years.

The most established method for synthesizing succinylsulfathiazole is the direct reaction between sulfathiazole and succinic anhydride (B1165640). chemicalbook.comrsc.org This classical approach is a nucleophilic acylation reaction. The aniline (B41778) group of sulfathiazole acts as the nucleophile, attacking one of the carbonyl carbons of succinic anhydride, which serves as the electrophile. rsc.org

The typical procedure involves dissolving sulfathiazole in a suitable solvent, such as ethanol (B145695), and then adding succinic anhydride. chemicalbook.comrsc.org The mixture is heated under reflux, a process where the solution is boiled with a condenser to prevent the loss of solvent. chemicalbook.com Upon cooling, and sometimes with the addition of water, the product, succinylsulfathiazole, precipitates as a white solid and can be collected by filtration. chemicalbook.com The product is often recrystallized from a solvent mixture like ethanol and water to achieve higher purity. rsc.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Outcome | Source |

|---|---|---|---|---|---|

| Sulfathiazole | Succinic Anhydride | Ethanol | Boiling/Reflux for ~5-45 minutes | White solid precipitate of 2-N4-succinylsulfanilamidothiazole | chemicalbook.comrsc.org |

More recent investigations have explored solvent-free methods to improve efficiency and environmental friendliness. One such innovation is solid-state synthesis, where the reaction between sulfathiazole and succinic anhydride is achieved by grinding the solid reactants together or by heating the mixture in the solid state. researchgate.netchembk.com

These mechanochemical and thermal solid-state methods offer several advantages over classical solvent-based approaches:

Elimination of Organic Solvents : Reduces environmental impact and potential hazards. chembk.com

Simplified Procedures : Often requires simpler equipment and easier operational steps. chembk.com

Potential for High Yields : Can produce high yields with minimal cost. chembk.com

Studies have shown that grinding the reactants can lead to the formation of amorphous succinylsulfathiazole, while heating the solid mixture can produce the crystalline form. researchgate.net These solvent-free methods represent a significant step towards greener chemical manufacturing processes.

| Method | Description | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Classical Solvent-Based Synthesis | Reaction of sulfathiazole and succinic anhydride in a refluxing solvent like ethanol. | Well-established, reliable for lab-scale synthesis. | Requires organic solvents, heating, and longer reaction times. | chemicalbook.comrsc.org |

| Solid-State Synthesis (Grinding/Heating) | Direct reaction of solid reactants without a solvent. | Solvent-free, simple equipment, potentially high yield, lower cost. | May require specific equipment for grinding; reaction kinetics can differ from solution-phase. | researchgate.netchembk.com |

Synthesis of Succinylsulfathiazole Derivatives

The modification of the succinylsulfathiazole structure is undertaken to modulate its physicochemical properties and to explore new chemical entities with potentially altered characteristics.

The primary design principle behind succinylsulfathiazole itself is that of a prodrug. wikipedia.org A prodrug is an inactive or less active compound that is metabolized into an active form in the body. The addition of the highly hydrophilic hemisuccinate group to the sulfathiazole aniline group creates succinylsulfathiazole, a molecule that is poorly absorbed in the gastrointestinal tract. rsc.org This design ensures that the compound remains in the intestine for a longer duration, where it can be gradually hydrolyzed by enzymes to release the active antibiotic, sulfathiazole, for localized action. rsc.org

General strategies for creating other derivatives often rely on ligand-based design, where the known structure of succinylsulfathiazole is used as a template. nih.gov Modifications can include:

Formation of Schiff Bases : Reacting the primary amine group with aldehydes or ketones.

Alterations to the Succinyl Moiety : Replacing it with other dicarboxylic acid derivatives to fine-tune properties like solubility or hydrolysis rate.

Modification of the Thiazole (B1198619) Ring : Introducing different substituents to explore structure-activity relationships.

The goal of these modifications is to enhance or alter the molecule's properties by changing its electronic, steric, or hydrophilic/lipophilic balance. nih.govrsc.org

Succinylsulfathiazole can act as a ligand, donating electrons to form coordination complexes with various metal ions. The synthesis of these metal complexes has been reported with several divalent metal ions, including zinc (Zn(II)) and copper (Cu(II)). sphinxsai.comresearchgate.net

The general synthesis method involves preparing separate solutions of the metal salt (e.g., zinc chloride or copper nitrate) in water and succinylsulfathiazole in an aqueous sodium hydroxide (B78521) solution. sphinxsai.com The solutions are then mixed, typically in a 1:2 metal-to-ligand molar ratio, and the pH is adjusted to facilitate the formation of the complex, which then precipitates and can be isolated. sphinxsai.com

| Metal Ion | Example Proposed Formula | Reported Coordination Sites | Source |

|---|---|---|---|

| Copper (Cu(II)) | Cu(SSTZ)(H₂O)₂ | O-atom of carboxylate, N-atom of sulfonamide, N-atom of thiazole ring | sphinxsai.comresearchgate.net |

| Zinc (Zn(II)) | Zn(SSTZ) | O-atom of carboxylate, O & N atoms of sulfonamide group | sphinxsai.com |

| Cadmium (Cd(II)) | Cd(SSTZ) | O-atom of carboxylate, O & N atoms of sulfonamide group | researchgate.net |

| Ruthenium (Ru(III)) | Ru(SSTZ)OH | O-atom of carboxylate, O & N atoms of sulfonamide group | researchgate.net |

*SSTZ is an abbreviation for succinylsulfathiazole.

Precursors and Reaction Mechanisms in Succinylsulfathiazole Synthesis

The synthesis of succinylsulfathiazole is fundamentally an N-acylation reaction.

Precursors : The essential starting materials are sulfathiazole and succinic anhydride . chemicalbook.comrsc.orgresearchgate.net Sulfathiazole provides the core sulfonamide-thiazole structure, while succinic anhydride acts as the acylating agent that introduces the succinyl group. rsc.org

Reaction Mechanism : The reaction proceeds via a nucleophilic addition-elimination mechanism. rsc.org

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the aromatic amine (-NH₂) in sulfathiazole attacks one of the electrophilic carbonyl carbons of succinic anhydride.

Intermediate Formation : This attack breaks the carbon-oxygen pi bond in the carbonyl group, forming a tetrahedral intermediate.

Ring Opening : The anhydride ring opens as the electrons from the oxygen reform the carbonyl double bond, leading to the cleavage of the acyl-oxygen bond within the anhydride.

Proton Transfer : A final proton transfer step results in the formation of the stable amide product, succinylsulfathiazole, which has both a carboxylic acid group and an amide group.

Molecular Mechanism of Action and Biochemical Interactions Pre Clinical/theoretical

Enzymatic Targets and Inhibition Kinetics

The primary antimicrobial activity of succinylsulfathiazole (B1662138) is its function as a competitive inhibitor of a crucial enzyme in the folate biosynthesis pathway. This inhibition effectively stops the production of a coenzyme essential for the synthesis of DNA and RNA.

Dihydropteroate (B1496061) Synthase Inhibition

Succinylsulfathiazole, like other sulfonamides, targets and inhibits the enzyme dihydropteroate synthase (DHPS). wikipedia.orgnih.gov This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a vital step in the synthesis of folate. wikipedia.org The structural similarity between succinylsulfathiazole and PABA allows it to competitively bind to the active site of the DHPS enzyme. nih.govnih.gov This competitive inhibition blocks the normal enzymatic reaction, thereby halting the production of dihydropteroate. wikipedia.org

Interference with Folic Acid Biosynthesis Pathways

By inhibiting dihydropteroate synthase, succinylsulfathiazole disrupts the folic acid (folate) biosynthesis pathway in bacteria. nih.govchemicalbook.com Folate is a critical nutrient that, in its reduced form, tetrahydrofolate, is a coenzyme in one-carbon transfer reactions. These reactions are essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. mdpi.com Without the ability to synthesize their own folic acid, the growth and replication of these microorganisms are halted, resulting in a bacteriostatic effect. wikipedia.org

Molecular Interactions with Biological Macromolecules (In Vitro/Computational)

Beyond its enzymatic inhibition, the interactions of succinylsulfathiazole with other biological macromolecules, such as DNA and various proteins, have been explored through in vitro and computational research.

DNA Binding Modes and Intercalation Studies

While the primary mechanism of succinylsulfathiazole is not direct DNA interaction, computational studies have investigated the potential for sulfonamides to bind to DNA. These studies often use molecular docking to simulate the binding between the drug and DNA. Research on similar sulfonamide compounds has suggested the possibility of intercalation, where the molecule inserts itself between the base pairs of DNA.

Protein-Ligand Interactions in Model Systems

The interaction between succinylsulfathiazole and its target enzyme, dihydropteroate synthase, is a well-studied example of protein-ligand interaction. nih.govnih.gov Computational and in vitro models are used to understand the specific molecular interactions within the enzyme's active site. These studies help in the design of new sulfonamide antibiotics.

Molecular Basis of Microbial Response and Resistance Mechanisms

The widespread use of sulfonamides has resulted in the development of microbial resistance. The main molecular reason for this is genetic changes in the dihydropteroate synthase enzyme. nih.gov

Bacteria can become resistant through mutations in the folP gene, which codes for DHPS. biorxiv.org These mutations lead to an altered enzyme that has a lower affinity for sulfonamides like succinylsulfathiazole but can still bind to its natural substrate, PABA. nih.gov This means that higher concentrations of the drug are needed to inhibit the enzyme, making standard doses ineffective. biorxiv.org The transfer of these resistance genes between bacteria, often through plasmids, has played a significant role in the spread of sulfonamide resistance. biorxiv.orgspringernature.com

Solid State Chemistry and Polymorphism

Crystalline Forms and Pseudopolymorphism of Succinylsulfathiazole (B1662138) Monohydrate

Succinylsulfathiazole (SST) is known to exist in multiple crystalline forms, including anhydrous polymorphs, hydrates, and solvates. rsc.orgresearchgate.netrsc.org This phenomenon, where a single compound exists in more than one crystalline structure, is known as polymorphism and has significant implications for the physicochemical properties of the drug. The term pseudopolymorphism is used to describe solvates and hydrates, where solvent molecules are incorporated into the crystal lattice. researchgate.net

Anhydrous Polymorphs (SST-I, SST-II)

Two unsolvated polymorphic forms of succinylsulfathiazole have been identified, designated as SST-I and SST-II. rsc.orgresearchgate.netrsc.org Single crystal structures have been determined for both polymorphs. rsc.orgresearchgate.net SST-I is considered to be the more thermodynamically stable form compared to other known forms. rsc.org The two polymorphs differ in their molecular geometry and crystal packing. In SST-I, there are two independent molecules with an anti-conformation of the -CH2-CH2- group, resulting in an L-shaped molecular geometry. researchgate.net In contrast, SST-II exhibits a syn geometry of the -CH2-CH2- group, leading to an S-shaped conformation and the formation of wave-like chains in the crystal structure. researchgate.netresearchgate.netresearchgate.net

Hydrates (Monohydrate, Dihydrate)

Succinylsulfathiazole is known to form at least two hydrated crystalline forms: a monohydrate (SST/H₂O) and a dihydrate (SST/2H₂O). rsc.orgresearchgate.netrsc.org The monohydrate has been found to be more stable under ambient conditions than the dihydrate. rsc.org In fact, studies have shown that other forms of SST tend to convert to the monohydrate upon prolonged exposure to the atmosphere. researchgate.net The single crystal structure of the monohydrate has been redetermined and is available in crystallographic databases. researchgate.netnih.gov

Solvates (e.g., Acetone (B3395972), Tetrahydrofuran (B95107), Butanol, Pentanol (B124592), Dioxane)

In addition to hydrates, succinylsulfathiazole readily forms solvates with a variety of organic solvents. These are crystalline solids that incorporate solvent molecules into their lattice structure. Documented solvates include those with butanol (SST/But), pentanol (SST/Pnt), and dioxane (SST/Diox). rsc.orgresearchgate.netrsc.org The single crystal structures for these three solvates have been determined. nih.gov More recent research employing a fast evaporation crystallization method has led to the identification and structural characterization of two new solvates: one with acetone (SST/AcMe) and another with tetrahydrofuran (SST/THF). rsc.orgrsc.org The butanol and pentanol solvates are nearly isostructural, crystallizing in the triclinic system with the alcohol's hydroxyl group participating in hydrogen bonding within crystal cavities. nih.gov The dioxane solvate also crystallizes in a triclinic system, but with two distinct solvent-occupied channels, one involving hydrogen bonding and the other only van der Waals interactions. nih.gov The acetone and tetrahydrofuran solvates are isostructural to each other. rsc.org

Tautomeric Preferences and Conformational Analysis in Solid Forms

A significant aspect of the solid-state chemistry of succinylsulfathiazole is its tautomeric and conformational flexibility.

Imidine Tautomerism: Sulfonamides can exist in two tautomeric forms: amidine and imidine. In the case of succinylsulfathiazole, extensive studies have revealed that it exclusively adopts the imidine tautomeric form across all its known solid-state structures. rsc.orgresearchgate.netrsc.org This preference for the imidine form, where a proton transfer occurs from the sulfonamide nitrogen to the thiazole (B1198619) nitrogen, has been rationalized through Density Functional Theory (DFT) calculations, which show a significant energy difference favoring the imidine tautomer. rsc.org

Succinyl Group Flexibility: The succinyl group of the succinylsulfathiazole molecule demonstrates considerable conformational flexibility. rsc.orgresearchgate.net It can adopt either an anti or a syn geometry. This flexibility is crucial as it allows the molecule to arrange itself in different ways to facilitate the formation of various hydrogen bonding networks within the different crystal structures. rsc.orgrsc.org For instance, the two independent molecules in the SST-I polymorph exhibit an anti geometry, while the SST-II polymorph shows a syn geometry. researchgate.netresearchgate.net The tetrahydrofuran solvate contains two independent SST molecules, one with a syn and the other with an anti geometry of the –CH2–CH2– group. rsc.org

Supramolecular Synthons and Hydrogen Bonding Networks in Crystal Packing

The crystal structures of succinylsulfathiazole's various forms are stabilized by intricate networks of hydrogen bonds, forming specific, recurring patterns known as supramolecular synthons. rsc.orgnih.govmdpi.com

Analysis of the crystal structures reveals that the homodimer formed by the imidine sites is a particularly robust and popular synthon, observed in all of the SST solvates. rsc.org In the SST-II polymorph, a heterodimer synthon is formed through head-to-tail interactions between the imidine and carboxylic acid groups of adjacent molecules, leading to the formation of wave-like chains. researchgate.net

Crystal Engineering Approaches for Solid Form Design and Controlled Crystallization

The ability of succinylsulfathiazole to form multiple polymorphs and solvates highlights the importance of controlled crystallization in obtaining a desired solid form. nih.gov Different crystallization techniques have been shown to yield different crystalline forms.

For example, neat grinding and liquid-assisted grinding methods have been found to consistently produce the monohydrate (SST/H₂O) from various solvents. rsc.orgrsc.org In contrast, the fast evaporation (FE) crystallization method has proven effective in producing a variety of polymorphs and pseudopolymorphs from different solvents. rsc.orgrsc.org For instance, single crystals of SST-I and SST-II were obtained from acetonitrile (B52724) and ethyl acetate (B1210297) respectively using slow evaporation, whereas fast evaporation yielded these polymorphs from ethyl acetate and ethanol (B145695). researchgate.net

These findings demonstrate that by carefully selecting the crystallization method and solvent, it is possible to target and produce specific solid forms of succinylsulfathiazole. This control is a central aspect of crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

Methodologies for Solid Form Screening and Preparation

The screening for different solid forms of a pharmaceutical compound is a crucial step in drug development, influencing properties like stability and solubility. drug-dev.comteracrystal.com For succinylsulfathiazole, various crystallization techniques have been utilized to explore its polymorphic landscape.

Fast Evaporation (FE) is a screening method where a solution of the compound is evaporated quickly to induce crystallization. This technique can often yield metastable forms or new solvates that might not be discovered through slower, equilibrium-based methods.

In the study of succinylsulfathiazole, the Fast Evaporation method proved effective in producing a variety of its solid forms. Researchers utilized this technique to identify two new solvated forms: one from acetone (SST/AcMe) and another from tetrahydrofuran (SST/THF). rsc.org Furthermore, the FE method successfully yielded single crystals of the unsolvated polymorphs, SST-I and SST-II, which allowed for their structural determination. rsc.org The outcome of the FE method is highly dependent on the solvent used, as different solvents can lead to the formation of distinct polymorphs or pseudopolymorphs. rsc.orgrsc.org

Table 1: Results of Fast Evaporation (FE) Screening for Succinylsulfathiazole

| Solvent Used | Resulting Solid Form |

|---|---|

| Acetone | New Solvate (SST/AcMe) |

| Tetrahydrofuran (THF) | New Solvate (SST/THF) |

| Various Solvents | Polymorph Form I (SST-I) |

| Various Solvents | Polymorph Form II (SST-II) |

Data sourced from a 2014 study by Bag et al. rsc.orgrsc.org

Grinding techniques are solvent-minimal or solvent-free methods used to screen for polymorphs and cocrystals.

Neat Grinding: Involves the mechanical grinding of the solid compound in the absence of any bulk liquid.

Liquid Assisted Grinding (LAG): Involves grinding the solid compound with a small, sub-stoichiometric amount of a liquid. The liquid acts as a catalyst for the phase transformation. nih.gov

These methods are considered environmentally friendly and efficient for solid-form screening. rsc.org When applied to succinylsulfathiazole, however, both neat and liquid-assisted grinding showed a consistent and notable outcome. Regardless of the starting material or the solvent used in LAG, both techniques exclusively produced the monohydrate form (SST/H₂O). rsc.org This result is in stark contrast to the diversity of forms obtained through the Fast Evaporation method, highlighting how the chosen methodology can direct the solid-state outcome. rsc.orgrsc.org

Table 2: Results of Grinding Techniques for Succinylsulfathiazole

| Grinding Method | Outcome |

|---|---|

| Neat Grinding | Succinylsulfathiazole Monohydrate (SST/H₂O) |

| Liquid Assisted Grinding | This compound (SST/H₂O) |

This result was observed consistently across various solvents in research by Bag et al. rsc.orgrsc.org

Solution crystallization is the most common method for purifying and obtaining crystalline solids. It involves dissolving the solute in a suitable solvent at a high temperature and then inducing crystallization, typically by cooling the solution or by slowly evaporating the solvent. nih.govmyandegroup.com

Cooling Crystallization: This method relies on the principle that the solubility of most solids decreases as the temperature of the solution is lowered. By slowly cooling a saturated solution, the system becomes supersaturated, leading to nucleation and crystal growth. myandegroup.com

Solvent Evaporation: This technique involves allowing the solvent from a solution to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and causing crystallization. sciencemadness.org This method is often performed at a constant temperature.

For succinylsulfathiazole, solution-based methods have been fundamental in identifying its various crystalline forms. The choice of solvent is a critical parameter, as it can be incorporated into the crystal lattice to form solvates (pseudopolymorphs) or it can influence the nucleation of a specific unsolvated polymorph. rsc.orgrsc.org The manufacturing process for succinylsulfathiazole, for instance, involves recrystallization from dilute alcohol, a form of cooling crystallization. The discovery of multiple solvates and polymorphs through methods like Fast Evaporation further underscores the importance of solution crystallization in exploring the solid-state landscape of this compound. rsc.orgrsc.org

Table 3: Known Crystalline Forms of Succinylsulfathiazole

| Form Type | Specific Form |

|---|---|

| Unsolvated Polymorph | Form I (SST-I) |

| Unsolvated Polymorph | Form II (SST-II) |

| Hydrate (Pseudopolymorph) | Monohydrate (SST/H₂O) |

| Hydrate (Pseudopolymorph) | Dihydrate (SST/2H₂O) |

| Solvate (Pseudopolymorph) | Butanol Solvate (SST/But) |

| Solvate (Pseudopolymorph) | Pentanol Solvate (SST/Pnt) |

| Solvate (Pseudopolymorph) | Dioxane Solvate (SST/Diox) |

| Solvate (Pseudopolymorph) | Acetone Solvate (SST/AcMe) |

| Solvate (Pseudopolymorph) | Tetrahydrofuran Solvate (SST/THF) |

Data compiled from studies on succinylsulfathiazole solid forms. rsc.orgrsc.org

Advanced Analytical and Spectroscopic Characterization

X-ray Diffraction Techniques

X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of crystalline materials like succinylsulfathiazole (B1662138) monohydrate. It provides detailed information about the atomic arrangement within a crystal lattice.

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Single crystal X-ray diffraction (SCXRD) stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure. mdpi.comspringernature.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The precise location of atoms, bond lengths, and bond angles can be determined with high precision, offering a definitive structural elucidation. mdpi.com For succinylsulfathiazole monohydrate, SCXRD studies are crucial for confirming the molecular connectivity, stereochemistry, and the arrangement of molecules and water within the crystal lattice. mdpi.comnih.gov

A study published in CrystEngComm in 2014 provided detailed crystallographic data for a form of this compound. nih.gov The analysis revealed a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell parameters were determined to be a = 16.190 Å, b = 5.1460 Å, and c = 19.449 Å, with angles α = 90.00°, β = 94.028°, and γ = 90.00°. nih.gov

| Crystal Data and Structure Refinement for this compound | |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 16.190 |

| b (Å) | 5.1460 |

| c (Å) | 19.449 |

| α (°) | 90.00 |

| β (°) | 94.028 |

| γ (°) | 90.00 |

| Z | 4 |

| Reference | nih.gov |

Powder X-ray Diffraction for Polymorph and Solid Form Identification

Powder X-ray diffraction (PXRD) is a complementary and more routinely used technique for the analysis of polycrystalline materials. malvernpanalytical.comamericanpharmaceuticalreview.com It provides a characteristic "fingerprint" diffraction pattern for a specific crystalline solid, which is invaluable for identifying different polymorphic forms, solvates, and hydrates of a drug substance. americanpharmaceuticalreview.comresearchgate.netspectroscopyonline.com Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct physicochemical properties. Therefore, PXRD is essential during solid form screening to identify and select the most stable and suitable form for development. malvernpanalytical.comamericanpharmaceuticalreview.com The technique can readily distinguish between different crystalline forms based on the unique peak positions and intensities in their respective powder patterns. americanpharmaceuticalreview.com It is also capable of detecting amorphous content, which appears as a broad halo rather than sharp peaks. malvernpanalytical.comamericanpharmaceuticalreview.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups present in a molecule and its electronic transitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. spectroscopyonline.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. The resulting FT-IR spectrum is a unique fingerprint of the molecule, showing characteristic absorption bands for different functional groups. researchgate.netresearchgate.netresearchgate.net For this compound, FT-IR spectroscopy can confirm the presence of key functional groups such as the amide, carboxylic acid, sulfonamide, and thiazole (B1198619) ring. The technique is also sensitive to changes in the crystalline environment, making it useful for distinguishing between polymorphs. spectroscopyonline.com

| Selected FT-IR Absorption Bands for Succinylsulfathiazole | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) stretching | Broad bands around 3354 and 3321 |

| C=O (Carbonyl) stretching | ~1710-1722 |

| N-H bending | ~1571 |

| C-H bending | ~1342 |

| Reference | researchgate.netresearchgate.net |

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the conjugated systems. For succinylsulfathiazole, which contains aromatic and heteroaromatic rings, UV-Visible spectroscopy can be used to characterize its electronic transitions. mdpi.comthermofisher.com The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the pH of the solution. pharmahealthsciences.net Studies on related sulfonamides have shown absorption maxima in the range of 240-284 nm. mdpi.com Specifically for succinylsulfathiazole, a λmax of 282 nm has been reported in an aqueous solution with a pH between 3.3 and 5. chemicalbook.com

| UV-Visible Absorption Data for Succinylsulfathiazole | |

| Reported λmax | 282 nm |

| Conditions | H₂O (pH 3.3 - 5) |

| Reference | chemicalbook.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound in solution. researchgate.net It is based on the magnetic properties of atomic nuclei and provides information about the connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are commonly used. While ¹H NMR provides information about the hydrogen atoms, ¹³C NMR details the carbon skeleton. chemicalbook.comresearchgate.net For this compound, NMR spectroscopy is used to confirm the presence and connectivity of all the protons and carbons in the molecule, thus verifying its chemical structure. nih.govchemicalbook.com

While specific NMR data for this compound is available from various sources, a comprehensive, tabulated summary of chemical shifts is not readily found in the provided search results. However, it is known that NMR spectra are available for this compound. nih.govamadischem.com

Mass Spectrometry (MS) for Molecular Characterization and Degradation Product Identification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for molecular weight determination and structural elucidation of compounds like succinylsulfathiazole. In its application to succinylsulfathiazole, MS helps in confirming the molecular mass and in identifying fragments that reveal the compound's structure. The molecular formula for the anhydrous form is C₁₃H₁₃N₃O₅S₂ with a molecular weight of 355.4 g/mol , while the monohydrate has a formula of C₁₃H₁₅N₃O₆S₂ and a molecular weight of 373.4 g/mol . nih.govnih.gov

MS is also critical in studying the degradation of pharmaceuticals. Succinylsulfathiazole is designed as a prodrug that is hydrolyzed in the intestine to release the active antibacterial agent, sulfathiazole (B1682510). wikipedia.org This hydrolysis represents a primary degradation pathway. The process involves the cleavage of the succinyl group from the sulfathiazole moiety.

While specific degradation studies on this compound are not extensively detailed in the provided context, the principles of MS-based degradation analysis are well-established. nih.govmdpi.com Such analysis would typically involve subjecting the compound to stress conditions (e.g., acid, base, heat, light) and then using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the resulting products. mdpi.comthermofisher.com The fragmentation patterns of the degradation products in the mass spectrometer would be compared to that of the parent drug to determine the site of chemical modification. mdpi.com For succinylsulfathiazole, the expected primary degradation product would be sulfathiazole, resulting from the hydrolysis of the amide bond linking it to the succinic acid moiety.

Table 1: Mass Spectrometry Data for Succinylsulfathiazole | Property | Value | | --- | --- | | Molecular Formula | C₁₃H₁₃N₃O₅S₂ | | Molecular Weight | 355.4 g/mol | | Monoisotopic Mass | 355.02966287 Da | | Parent Compound: Succinylsulfathiazole | | Primary Degradation Product: Sulfathiazole | Data sourced from PubChem. nih.gov

Thermal Analysis Techniques for Phase Transitions and Solvent Content

Thermal analysis techniques are essential for characterizing the solid-state properties of pharmaceutical compounds, including polymorphs and solvates like this compound. uct.ac.za These methods measure changes in physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and desolvation. nih.gov

For this compound (SST/H₂O), DSC analysis reveals two distinct endothermic events. researchgate.netrsc.org The first, a minor peak, occurs at approximately 148.33°C, which corresponds to the loss of the single water molecule from the crystal lattice (desolvation). researchgate.netrsc.org The second, a major endotherm, is observed at 193.02°C and represents the melting of the resulting anhydrous form of the drug. researchgate.netrsc.org This thermal behavior helps to distinguish the monohydrate from anhydrous polymorphs of succinylsulfathiazole, such as Form I and Form II, which exhibit single melting endotherms at different temperatures. researchgate.net

Table 2: DSC Thermal Events for this compound

| Thermal Event | Peak Temperature (°C) | Description |

|---|---|---|

| Endotherm 1 | 148.33 | Loss of water molecule (Desolvation) |

| Endotherm 2 | 193.02 | Melting of the anhydrous form |

Data sourced from Bag et al. (2014). researchgate.netrsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is particularly useful for quantifying the solvent or water content in a solvated or hydrated crystal structure.

In the case of this compound, TGA experiments show two distinct weight loss stages. rsc.org The first stage corresponds to the desolvation process, where the water of hydration is lost. This event results in a weight loss of approximately 4.99%, which aligns closely with the theoretical mass percentage of one mole of water in the compound's structure. rsc.org The second weight loss occurs at a higher temperature and is associated with the thermal decomposition of the drug molecule itself after melting. rsc.org

Table 3: TGA Data for this compound

| Stage | Description | Weight Loss (%) |

|---|---|---|

| 1 | Loss of one water molecule | ~4.99% |

| 2 | Decomposition of the molecule | - |

Data sourced from Bag et al. (2014). rsc.org

Surface Analysis and Intermolecular Interaction Mapping

Understanding the intermolecular interactions within a crystal lattice is crucial for predicting its stability and physicochemical properties. Advanced computational techniques provide deep insights into these forces.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule, allowing for the mapping of close contacts between neighboring molecules. mdpi.comnih.gov Different colors and patterns on the surface highlight specific types of interactions and their relative strengths.

For this compound, the crystal structure is stabilized by a network of hydrogen bonds. rsc.org The water molecule plays a critical role in bridging the succinylsulfathiazole molecules. It forms hydrogen bonds with the carboxylic acid group (–CO₂H) and the amide carbonyl oxygen atom. rsc.org Additionally, the imidine sites of the succinylsulfathiazole molecules form centrosymmetric homodimers through N–H⋯N hydrogen bonds. rsc.org

Energy framework calculations, often performed using software like CrystalExplorer, provide a quantitative analysis of the crystal lattice energy. crystalexplorer.net This method calculates the interaction energies between a central molecule and its neighbors, breaking them down into electrostatic, polarization, dispersion, and repulsion components based on a quantum mechanical approach. crystalexplorer.net

Degradation Pathways and Environmental Fate Mechanistic/transformation Focus

Chemical Degradation Mechanisms (e.g., Hydrolytic, Oxidative, Photodegradation)

The chemical stability of succinylsulfathiazole (B1662138) monohydrate is influenced by several factors, including pH, the presence of oxidizing agents, and exposure to light. These factors drive its degradation through hydrolytic, oxidative, and photodegradative pathways.

Hydrolytic Degradation: Succinylsulfathiazole is designed as a prodrug, with its primary mode of action being the slow hydrolytic cleavage of the amide bond. This reaction is catalyzed by bacterial esterases, particularly in the intestinal tract, and results in the formation of the therapeutically active sulfathiazole (B1682510) and succinic acid. wikipedia.orgchemicalbook.com In environmental systems, this hydrolysis can also occur abiotically, influenced by the pH of the surrounding medium. The succinyl group is attached to create a prodrug for the controlled release of sulfathiazole. wikipedia.org

Oxidative Degradation: While specific studies on the direct oxidative degradation of succinylsulfathiazole are limited, the oxidative fate of its primary metabolite, sulfathiazole, has been investigated. Advanced oxidation processes (AOPs) such as Fenton and photo-Fenton reactions have been shown to effectively degrade sulfathiazole. In these processes, hydroxyl radicals (•OH) act as powerful oxidizing agents. Studies have demonstrated that under optimal conditions, approximately 90% of sulfathiazole can be degraded within minutes using these methods. nih.gov The degradation efficiency is influenced by the concentration of ferrous ions and hydrogen peroxide. nih.gov

Photodegradation: The photodegradation of sulfathiazole, the active metabolite of succinylsulfathiazole, has been studied under simulated sunlight. Sulfathiazole is susceptible to photolysis, and its degradation can be enhanced in the presence of various oxidants under UV irradiation. nih.gov The rate of photodegradation follows pseudo-first-order kinetics. nih.gov For instance, in a UV/Na₂S₂O₈ system, the photodegradation rate of sulfathiazole was found to be 0.0141 min⁻¹. nih.gov The presence of natural organic matter can influence the rate of photolysis, sometimes acting as a photosensitizer and at other times as a light-screening agent. mdpi.com

Table 1: Chemical Degradation Mechanisms of Succinylsulfathiazole and its Primary Metabolite

| Degradation Mechanism | Compound | Key Findings | Citation |

|---|---|---|---|

| Hydrolysis | Succinylsulfathiazole | Slowly hydrolyzes to sulfathiazole and succinic acid, primarily mediated by bacterial esterases. | wikipedia.orgchemicalbook.com |

| Oxidative Degradation (Fenton/Photo-Fenton) | Sulfathiazole | Approximately 90% degradation achieved in 8 minutes under optimal conditions. | nih.gov |

| Photodegradation (UV/Na₂S₂O₈) | Sulfathiazole | Degradation rate of 0.0141 min⁻¹ with a total organic carbon removal rate of 0.0106 min⁻¹. | nih.gov |

| Photodegradation (UV alone) | Sulfathiazole | About 72.6% removal after 60 minutes of UV irradiation. | mdpi.com |

Characterization of Degradation Products and Metabolites (Non-Clinical)

The degradation of succinylsulfathiazole results in a series of transformation products, beginning with its initial hydrolysis and followed by the further breakdown of its active metabolite, sulfathiazole.

The primary and most significant degradation products of succinylsulfathiazole are sulfathiazole and succinic acid , resulting from the hydrolytic cleavage of the amide bond. wikipedia.org

Further degradation of sulfathiazole through various processes leads to a range of smaller molecules.

Oxidative degradation of sulfathiazole via Fenton and photo-Fenton reactions has been shown to produce several short-chain organic acids. These include acetic acid , maleic acid , and oxamic acid . In the photo-Fenton process, oxalic acid and ammonia have also been identified as intermediates. nih.gov

Photodegradation of sulfathiazole under simulated sunlight leads to the formation of sulfanilic acid and 2-aminothiazole . An isomeric photoproduct, identified as 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole , has also been postulated based on mass spectrometry data. morressier.com

Table 2: Characterized Degradation Products and Metabolites

| Parent Compound | Degradation Process | Degradation Products/Metabolites | Citation |

|---|---|---|---|

| Succinylsulfathiazole | Hydrolysis | Sulfathiazole, Succinic acid | wikipedia.org |

| Sulfathiazole | Oxidative Degradation (Fenton/Photo-Fenton) | Acetic acid, Maleic acid, Oxamic acid, Oxalic acid, Ammonia | nih.gov |

| Sulfathiazole | Photodegradation | Sulfanilic acid, 2-aminothiazole, 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole | morressier.com |

Environmental Transformation Pathways in Abiotic Systems

Once released into the environment, succinylsulfathiazole and its primary metabolite, sulfathiazole, can undergo further transformations in abiotic systems such as soil and water. These transformations are influenced by the chemical and physical properties of the environment.

The abiotic degradation of sulfonamides, including sulfathiazole, is significantly affected by the presence of reactive nitrogen species, which can be formed during wastewater treatment processes. nih.gov For example, under denitrifying conditions, sulfamethoxazole, a related sulfonamide, can be transformed into products such as 4-nitro-SMX and desamino-SMX through reactions with nitric oxide and nitrite. nih.gov It is plausible that sulfathiazole could undergo similar transformations. The formation of these products can sometimes be reversible. nih.gov

The presence of certain metals can also play a role in the abiotic degradation of sulfonamides. However, detailed studies on the specific abiotic transformation pathways of succinylsulfathiazole in soil and aquatic environments are not extensively documented.

Interaction with Environmental Microorganisms and Biotransformation Studies

The interaction of succinylsulfathiazole with microorganisms is a key aspect of its degradation and environmental fate. While it is known to be hydrolyzed by intestinal bacteria, its interaction with environmental microbial communities is also of importance.

Succinylsulfathiazole is known to be slowly hydrolyzed in the large intestine by bacterial esterases, which releases the active sulfathiazole. wikipedia.org This indicates that bacteria possessing esterase activity can initiate the degradation of this compound.

Studies on the biotransformation of sulfonamides by environmental microorganisms have revealed several possible pathways. While specific research on succinylsulfathiazole is limited, the fate of its active metabolite, sulfathiazole, and other sulfonamides has been investigated. Microbial degradation is considered a safe and cost-effective method for the removal of such contaminants from the environment. nih.gov However, the biotransformation of these compounds can sometimes lead to metabolites that are as toxic as the parent compound. nih.gov

Biotransformation processes are structural modifications of a chemical compound by organisms or their enzyme systems, leading to the formation of molecules with generally greater polarity. medcraveonline.com These transformations can include oxidation, reduction, hydrolysis, and conjugation. For instance, the biotransformation of steroid compounds by microbes has been extensively studied to generate new and more active derivatives. nih.gov It is plausible that similar microbial processes could act on succinylsulfathiazole and its metabolites in the environment.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Succinylsulfathiazole monohydrate |

| Succinylsulfathiazole |

| Sulfathiazole |

| Succinic acid |

| Acetic acid |

| Maleic acid |

| Oxamic acid |

| Oxalic acid |

| Ammonia |

| Sulfanilic acid |

| 2-aminothiazole |

| 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole |

| Sulfamethoxazole |

| 4-nitro-SMX |

| Desamino-SMX |

| Nitric oxide |

| Nitrite |

| Hydrogen peroxide |

Applications in Pharmaceutical Science and Materials Chemistry Non Clinical

Strategies for Solubility Enhancement through Solid-State Modification (e.g., Co-crystals, Solvates)

Succinylsulfathiazole (B1662138) is described as being very slightly soluble in water, a property that can limit its dissolution rate and bioavailability. wikipedia.orgnih.gov A key strategy to overcome this challenge is through solid-state modification, which alters the crystalline structure of the API to improve its physicochemical properties without changing its chemical structure. pharmacyjournal.innih.gov This includes the formation of polymorphs, solvates, and co-crystals. nih.gov

Solvates and Hydrates: Research has identified that Succinylsulfathiazole (SST) can exist in multiple crystalline forms, including several solvates. researchgate.net Solvates are crystalline solids in which molecules of a solvent are incorporated into the crystal lattice. When the solvent is water, these are known as hydrates. oup.com The presence of the solvent molecule can significantly alter the crystal packing and intermolecular interactions, often leading to improved solubility and dissolution rates compared to the unsolvated form. oup.com Succinylsulfathiazole is known to form a monohydrate and a dihydrate, as well as solvates with organic solvents like butanol, pentanol (B124592), and dioxane. researchgate.net

Table 2: Known Crystalline Forms of Succinylsulfathiazole

| Form Type | Specific Form |

|---|---|

| Unsolvated Polymorphs | SST-I, SST-II |

| Hydrates | Monohydrate (SST/H₂O), Dihydrate (SST/2H₂O) |

| Solvates | Butanol solvate (SST/But), Pentanol solvate (SST/Pnt), Dioxane solvate (SST/Diox) |

Data sourced from a study on the polymorphic and pseudopolymorphic forms of Succinylsulfathiazole. researchgate.net

Co-crystals: Pharmaceutical co-crystals are another effective approach to enhance solubility. pharmacyjournal.innih.gov These are multi-component crystalline materials where the API is co-crystallized with a benign, pharmaceutically acceptable molecule (a "coformer") in a specific stoichiometric ratio. nih.govijlpr.com The components are held together by non-covalent interactions, most commonly hydrogen bonds. nih.gov By selecting an appropriate coformer, it is possible to disrupt the strong crystal lattice forces of the pure API, leading to significant increases in aqueous solubility and dissolution rate. nih.govnih.gov While specific co-crystals of Succinylsulfathiazole are not prominently documented in the reviewed literature, its molecular structure, containing hydrogen bond donors and acceptors, makes it a suitable candidate for co-crystallization.

Supramolecular Materials and Pharmaceutical Co-crystals Design Principles

The design of pharmaceutical co-crystals is a primary application of supramolecular chemistry and crystal engineering, which focuses on the rational design of functional materials based on an understanding of intermolecular interactions. pharmacyjournal.in The goal is to create novel crystalline solids with desired physicochemical properties, particularly for active pharmaceutical ingredients. nih.gov

The formation of co-crystals relies on predictable, non-covalent bonding patterns, known as supramolecular synthons. ijlpr.com Hydrogen bonds are the most critical design element in creating co-crystals. mdpi.com The design process involves selecting a coformer that has complementary functional groups to the API, allowing for the formation of robust hydrogen-bonded heterosynthons (interactions between the API and coformer) that can successfully compete with the homosynthons (interactions between two API molecules). mdpi.com

Several key principles guide the rational selection of coformers:

Hydrogen Bonding Rules: The selection of coformers is often based on identifying complementary hydrogen bond donors and acceptors on the API and coformer molecules. The structure of Succinylsulfathiazole contains carboxylic acid, amide, and sulfonamide groups, all of which are potent sites for hydrogen bonding.

pKa Rule: The difference in pKa between the API and the coformer can help predict whether a salt or a co-crystal will form. A large pKa difference (ΔpKa > 3) typically leads to proton transfer and salt formation. nih.gov A small difference (ΔpKa < 0) favors the formation of a co-crystal, where no significant proton transfer occurs. nih.govmdpi.com

Computational Screening: Modern approaches utilize computational tools to predict the likelihood of co-crystal formation. Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can calculate the excess enthalpy of mixing for an API-coformer pair in a hypothetical liquid state, helping to rank potential coformers. nih.gov Other methods screen databases like the Cambridge Structural Database (CSD) for known interaction motifs. ijlpr.com

Table 3: Key Principles in Pharmaceutical Co-crystal Design

| Design Principle | Description | Relevance to Succinylsulfathiazole |

|---|---|---|

| Supramolecular Synthons | Relies on predictable hydrogen bonding patterns between functional groups. | The carboxylic acid, amide, and sulfonamide groups are excellent candidates for forming synthons. |

| ΔpKa Rule | The difference in acidity/basicity between the API and coformer predicts salt vs. co-crystal formation. | Selection of neutral or similarly acidic/basic coformers would favor co-crystal formation. |

| Hansen Solubility Parameters (HSP) | Predicts miscibility; pairs with similar parameters are more likely to co-crystallize. | Can be calculated for Succinylsulfathiazole and potential coformers to screen for compatibility. |

| Computational Modeling | Uses software (e.g., COSMO-RS) to predict thermodynamic favorability of co-crystal formation. | Allows for high-throughput virtual screening of coformers, saving time and resources. researchgate.net |

Analytical Quality Control and Purity Assessment in Pharmaceutical Raw Materials and Intermediates

The quality control process for a raw material typically involves several key tests:

Identification: This confirms that the raw material is what it purports to be. Spectroscopic techniques like FT-IR or chromatographic methods are commonly used for this purpose.

Purity Testing and Impurity Profiling: This is one of the most critical aspects of quality control. It aims to detect, identify, and quantify any impurities present in the raw material. nih.gov Impurities can arise from the manufacturing process, degradation, or storage. High-Performance Liquid Chromatography (HPLC), often coupled with detectors like Ultraviolet (UV), Photodiode Array (PDA), or Mass Spectrometry (MS), is the workhorse technique for this analysis due to its high resolution and sensitivity. nih.gov For Succinylsulfathiazole, a typical assay specification would be ≥98% purity. sigmaaldrich.com

Content/Assay: This test determines the concentration or potency of the API in the raw material. It is usually performed using a validated chromatographic method like HPLC.

The development of these analytical methods is increasingly guided by the Analytical Quality by Design (AQbD) framework, which involves systematically building quality into the method from the outset. researchgate.netresearchgate.net This approach defines a "design space" where the method is robust and reliable, ensuring consistent performance. researchgate.net

Table 4: Typical Quality Control Tests for a Pharmaceutical Raw Material

| Test Category | Purpose | Common Analytical Techniques |

|---|---|---|

| Identification | To confirm the identity of the substance. | FT-IR, HPLC (retention time matching), Mass Spectrometry |

| Purity/Impurities | To detect and quantify impurities and degradation products. | HPLC, Gas Chromatography (GC), Thin-Layer Chromatography (TLC) |

| Assay/Content | To determine the amount of the active substance. | HPLC, UV-Vis Spectrophotometry, Titration |

| Physical Tests | To assess physical properties relevant to processing. | Particle Size Analysis, Melting Point, Loss on Drying |

| Microbial Tests | To detect and quantify microbial contamination. | Total Aerobic Microbial Count, Total Yeasts and Molds Count |

This table outlines the general testing regimen for pharmaceutical raw materials as part of GMP (Good Manufacturing Practice). nih.gov

Future Research Directions

Exploration of Novel Synthetic Routes and Advanced Derivative Design

The core structure of succinylsulfathiazole (B1662138), characterized by its sulfonamide linkage, offers considerable scope for chemical modification and the development of novel synthetic strategies. Future research is anticipated to move beyond traditional methods to embrace more efficient and versatile synthetic pathways.

Novel Synthetic Routes: The conventional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. scispace.com Future exploration could focus on developing more efficient processes. Recent advancements in organic synthesis, such as palladium-catalyzed aminosulfonylation of aryl halides and copper-catalyzed cross-coupling reactions, present promising alternatives for constructing the sulfonamide bond under milder conditions. scispace.com The use of sulfur dioxide surrogates is another area ripe for development, potentially offering safer and more manageable synthetic protocols. scispace.com Additionally, methods like microwave-assisted synthesis could be explored to shorten reaction times and improve yields. mdpi.com A general method for synthesizing succinyl derivatives involves the esterification of a parent compound with a succinyl chloride ester, a process that has been shown to produce excellent yields. nih.gov One established manufacturing process for succinylsulfathiazole involves reacting sulfathiazole (B1682510) with succinic anhydride (B1165640) in boiling alcohol. chemicalbook.com

Advanced Derivative Design: The design of advanced derivatives of succinylsulfathiazole is a key direction for future research. By modifying the succinyl, thiazole (B1198619), or aniline (B41778) moieties, it is possible to tune the molecule's properties for various applications. tandfonline.com The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, is particularly promising. tandfonline.comnih.gov For instance, hybrid compounds incorporating scaffolds like 1,2,4-triazoles or fluoroquinolones have been synthesized from other sulfonamides and have shown potential to overcome drug resistance. tandfonline.com

Research has demonstrated that a wide array of sulfonamide derivatives can be synthesized, exhibiting activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory. journalijar.comnih.gov The synthesis of novel succinimides and their sulphonated derivatives has also been reported, showing analgesic activity. researchgate.net Future work could focus on creating a library of succinylsulfathiazole derivatives and screening them for a broad range of biological activities beyond its traditional antimicrobial use.

| Synthetic Strategy | Description | Potential Advantage |

| Catalytic Coupling | Use of transition metal catalysts (e.g., Palladium, Copper) to form the C-N and C-S bonds. scispace.com | Milder reaction conditions, broader substrate scope, higher efficiency. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate chemical reactions. mdpi.com | Reduced reaction times, potential for higher yields and cleaner reactions. |

| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. researchgate.net | Increased efficiency, atom economy, and rapid generation of molecular diversity. |

| Molecular Hybridization | Covalently linking succinylsulfathiazole with another bioactive scaffold. tandfonline.comnih.gov | Potential for synergistic effects, multi-target activity, and overcoming resistance. |

Deeper Mechanistic Elucidation through Advanced Computational Modeling

While the primary mechanism of action for sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), thereby blocking folic acid synthesis in bacteria, recent studies suggest more complex interactions. mpbio.comyoutube.com For succinylsulfathiazole specifically, research indicates it can modulate critical cellular pathways, such as the mTOR signaling pathway, through a folate-independent mechanism. nih.gov This discovery opens up a new frontier for mechanistic investigation.

Advanced computational modeling techniques are poised to play a pivotal role in unraveling these complex biological interactions.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of succinylsulfathiazole and its derivatives to various biological targets. nih.govrsc.org Studies have already used docking to estimate the binding energy of novel sulfonamide derivatives against bacterial DHPS. nih.gov Future research could expand this to model interactions with other enzymes and receptors, including those in the mTOR pathway.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of succinylsulfathiazole within a biological system, revealing conformational changes and interaction stability over time.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for a highly accurate description of the electronic structure of the active site, providing detailed information on reaction mechanisms and enzymatic catalysis.

By employing these computational tools, researchers can systematically investigate the structure-activity relationships (SAR) of newly designed derivatives, predicting their efficacy and potential off-target effects before undertaking costly and time-consuming laboratory synthesis. youtube.com For example, computational studies can help optimize the pKa value of derivatives to enhance cell membrane permeability and therapeutic activity. youtube.com

| Computational Method | Application in Succinylsulfathiazole Research | Research Finding Example |

| Molecular Docking | Predicting binding modes and affinities to target proteins (e.g., DHPS, mTOR pathway proteins). nih.govrsc.org | A novel sulfonamide derivative (1C) exhibited high affinity to DHPS with a binding free energy of -8.1 kcal/mol. nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic interactions and stability of the drug-target complex over time. | Could be used to analyze the conformational flexibility of succinylsulfathiazole when bound to a target. |

| QM/MM | Elucidating the detailed electronic and energetic aspects of the inhibitory mechanism at the quantum level. | Could be used to model the transition state of the reaction inhibited by succinylsulfathiazole. |

Development of Innovative Analytical Methodologies for Complex Matrices

The detection and quantification of succinylsulfathiazole and other sulfonamides in complex matrices such as food products, animal tissues, and environmental samples are crucial for regulatory monitoring. oup.com While established methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) exist, there is a continuous need for more advanced and efficient analytical methodologies. nih.govnih.gov

Future research should focus on developing methods that are faster, more sensitive, more selective, and require minimal sample preparation.

Emerging Analytical Techniques:

Advanced Sample Preparation: The development of modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols can streamline the extraction of sulfonamides from complex food matrices like instant pastries. nih.gov Innovations in solid-phase extraction (SPE), including the use of magnetic nanoparticles, can also enhance the efficiency and selectivity of sample clean-up. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS: The use of UHPLC can significantly reduce analysis time while improving resolution and sensitivity, making it ideal for high-throughput screening of multiple sulfonamide residues. nih.govnih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a promising technique for rapid and highly sensitive detection of analytes, and its application for determining sulfonamides in samples like swine urine has been demonstrated. nih.gov

Biosensors and Nanosensors: The development of novel sensor technologies could enable real-time, on-site detection of succinylsulfathiazole without the need for extensive laboratory equipment.

A significant challenge in analyzing samples from complex matrices is the "matrix effect," where other components in the sample interfere with the detection of the analyte. nih.gov Future methodologies must incorporate robust strategies, such as the use of matrix-matched calibration standards, to mitigate these effects and ensure accurate quantification. nih.gov

| Analytical Technique | Matrix Example | Key Advantage |

| Modified QuEChERS with UPLC-MS/MS | Instant Pastries, Infant Formula nih.gov | Effective for simultaneous determination of multiple sulfonamides with good recovery and low detection limits. nih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Animal Tissue mdpi.com | Simplifies the separation of adsorbent from the sample matrix, improving efficiency. mdpi.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Swine Urine nih.gov | Offers rapid detection with high precision. nih.gov |

| HPLC with Fluorescence Derivatization | Animal Feeds nih.gov | Provides an alternative detection method with high sensitivity for specific applications. nih.gov |

Harnessing Solid-State Properties for Novel Material Science Applications

The study of the solid-state properties of active pharmaceutical ingredients (APIs) is a critical area of pharmaceutical science, as these properties influence stability, solubility, and bioavailability. researchgate.net Succinylsulfathiazole monohydrate, with its capacity for polymorphism and the formation of pseudopolymorphs, presents an interesting case for solid-state characterization and crystal engineering. nih.govnih.gov

Crystal Engineering and Co-crystals: Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. nih.gov For sulfonamides, the sulfonamide functional group is a versatile hydrogen-bond donor and acceptor, allowing for the formation of predictable supramolecular synthons with various co-former molecules like amides and N-oxides. nih.govacs.org

Future research in this area could involve:

Polymorph and Pseudopolymorph Screening: Systematically investigating the different crystalline forms of this compound that can be produced under various conditions (e.g., different solvents, temperatures, and processing methods like spray drying). nih.govnih.gov Studies have already identified different crystal forms of succinylsulfathiazole and examined the kinetics of their transformation. nih.gov

Co-crystal Formation: Designing and synthesizing co-crystals of succinylsulfathiazole with other molecules (co-formers) to create novel materials with enhanced physicochemical properties. researchgate.net This could lead to improved solubility, stability, or even new functionalities. The study of sulfonamide-pyridine-N-oxide cocrystals has provided insights into the hydrogen-bond motifs that can be exploited for this purpose. acs.org

Material Characterization: Utilizing advanced analytical techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to fully characterize the structural and thermal properties of these new solid forms. researchgate.netacs.org

By harnessing the principles of crystal engineering, it may be possible to develop novel materials based on succinylsulfathiazole for applications beyond pharmacology, potentially in areas like functional organic materials or specialized chemical sensors.

| Solid-State Phenomenon | Description | Potential Application for Succinylsulfathiazole |

| Polymorphism | The ability of a solid material to exist in more than one crystal structure. nih.gov | Selection of the most stable and bioavailable crystalline form for pharmaceutical development. |

| Pseudopolymorphism | The formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. nih.gov | Creating hydrated forms (like the monohydrate) with specific dissolution and stability profiles. |

| Co-crystallization | Combining the API with a benign co-former in a single crystal lattice. nih.govacs.org | Enhancing solubility, dissolution rate, and stability; creating novel functional materials. |

| Amorphization | Creating a non-crystalline, amorphous solid form, for example, by spray drying. researchgate.netnih.gov | Potentially increasing solubility and bioavailability, though physical stability must be carefully managed. researchgate.netnih.gov |

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Apply ANOVA for inter-group comparisons and principal component analysis (PCA) to identify confounding variables (e.g., pH, excipient interactions). For microbial time-kill data, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling (e.g., Emax models) to predict efficacy thresholds. Validate models with bootstrap resampling or cross-validation .

Q. How should researchers validate analytical methods for this compound in complex biological matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. For HPLC/UV or LC-MS assays, assess linearity (R² > 0.995), precision (%RSD < 2%), recovery (90%–110%), and limit of quantification (LOQ). Use matrix-matched calibration standards to account for interference in plasma or tissue homogenates. Cross-validate with orthogonal techniques like capillary electrophoresis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.